2-(2-Phenylhydrazinyl)nicotinic acid
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Overview
Description
2-(2-Phenylhydrazinyl)nicotinic acid is an organic compound with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol It is a derivative of nicotinic acid, where a phenylhydrazinyl group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazinyl)nicotinic acid typically involves the reaction of nicotinic acid with phenylhydrazine under controlled conditions. One common method is the condensation reaction between nicotinic acid and phenylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multicomponent synthesis techniques. These methods allow for the efficient production of the compound in large quantities, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylhydrazinyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-(2-Phenylhydrazinyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. Additionally, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylhydrazino)nicotinic acid
- 2-(2-Phenyl-1-pyrrolidinyl)nicotinic acid
- 2-(2-Chlorophenyl)nicotinic acid
- 2-(2-Bromophenyl)nicotinic acid
Uniqueness
2-(2-Phenylhydrazinyl)nicotinic acid is unique due to its specific phenylhydrazinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other nicotinic acid derivatives .
Properties
IUPAC Name |
2-(2-phenylhydrazinyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPUVBBAVRNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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